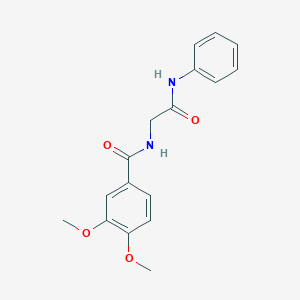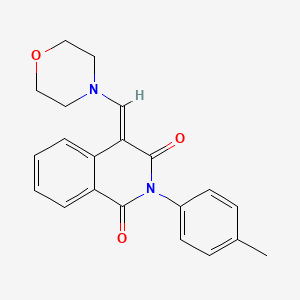![molecular formula C14H20BrNO6 B5163129 2-[4-(2-Bromophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5163129.png)
2-[4-(2-Bromophenoxy)butylamino]ethanol;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Bromophenoxy)butylamino]ethanol; oxalic acid is a chemical compound that combines the properties of an amine and an alcohol. This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromophenoxy)butylamino]ethanol typically involves the reaction of 2-bromophenol with butylamine, followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Bromophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Bromophenoxy)butylamino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Bromophenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- 2-(3-Bromophenoxy)ethanol
- 2-(4-Bromophenoxy)butylamine
Uniqueness
2-[4-(2-Bromophenoxy)butylamino]ethanol is unique due to its combination of an amine and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(2-bromophenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c13-11-5-1-2-6-12(11)16-10-4-3-7-14-8-9-15;3-1(4)2(5)6/h1-2,5-6,14-15H,3-4,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOTYPXNCSKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5163063.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5163088.png)
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID](/img/structure/B5163096.png)


![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)


![[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

